Cas no 1804816-01-0 (Ethyl 3-hydroxy-6-methyl-4-(trifluoromethoxy)pyridine-2-acetate)
Ethyl 3-hydroxy-6-methyl-4-(trifluoromethoxy)pyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-hydroxy-6-methyl-4-(trifluoromethoxy)pyridine-2-acetate
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- Inchi: 1S/C11H12F3NO4/c1-3-18-9(16)5-7-10(17)8(4-6(2)15-7)19-11(12,13)14/h4,17H,3,5H2,1-2H3
- InChI Key: AVWXWVKSXCNHLH-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(C)N=C(C=1O)CC(=O)OCC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 311
- XLogP3: 2.3
- Topological Polar Surface Area: 68.6
Ethyl 3-hydroxy-6-methyl-4-(trifluoromethoxy)pyridine-2-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029095148-1g |
Ethyl 3-hydroxy-6-methyl-4-(trifluoromethoxy)pyridine-2-acetate |
1804816-01-0 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Ethyl 3-hydroxy-6-methyl-4-(trifluoromethoxy)pyridine-2-acetate Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Ethyl 3-hydroxy-6-methyl-4-(trifluoromethoxy)pyridine-2-acetate
Ethyl 3-hydroxy-6-methyl-4-(trifluoromethoxy)pyridine-2-acetate (CAS No. 1804816-01-0): A Comprehensive Overview
Ethyl 3-hydroxy-6-methyl-4-(trifluoromethoxy)pyridine-2-acetate (CAS No. 1804816-01-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a valuable intermediate in the development of various therapeutic agents. The presence of both hydroxyl and trifluoromethoxy substituents, coupled with its pyridine core, positions it as a versatile building block for medicinal chemists exploring novel pharmacophores.
The chemical structure of Ethyl 3-hydroxy-6-methyl-4-(trifluoromethoxy)pyridine-2-acetate can be described as a pyridine derivative with ester functionality, hydroxyl group, and a methyl substituent at the 6-position. The trifluoromethoxy group at the 4-position introduces electron-withdrawing effects, which can influence the reactivity and electronic properties of the molecule. This structural motif is particularly intriguing because it aligns with current trends in drug discovery, where fluorinated compounds are increasingly recognized for their enhanced metabolic stability and improved binding affinity to biological targets.
In recent years, there has been a surge in research focused on developing new strategies for synthesizing fluorinated heterocycles, which are known to exhibit superior pharmacological properties. Ethyl 3-hydroxy-6-methyl-4-(trifluoromethoxy)pyridine-2-acetate serves as an excellent starting material for such investigations. Its multifaceted nature allows for diverse synthetic pathways, enabling chemists to explore modifications that could lead to the discovery of novel therapeutic entities. For instance, the hydroxyl group can be readily transformed into various derivatives, such as ethers or esters, while the ester functionality provides a handle for further functionalization via hydrolysis or transesterification reactions.
The significance of this compound is further underscored by its potential applications in the synthesis of bioactive molecules. Pyridine derivatives are widely recognized for their role in medicinal chemistry, often serving as key components in drugs targeting neurological disorders, infectious diseases, and cancer. The specific substitution pattern of Ethyl 3-hydroxy-6-methyl-4-(trifluoromethoxy)pyridine-2-acetate makes it a promising candidate for designing molecules with enhanced efficacy and selectivity. For example, studies have shown that trifluoromethoxy-substituted pyridines can exhibit improved binding to certain enzyme targets, making them attractive for the development of enzyme inhibitors.
Recent advancements in computational chemistry have also highlighted the importance of Ethyl 3-hydroxy-6-methyl-4-(trifluoromethoxy)pyridine-2-acetate in drug design. Molecular modeling studies have demonstrated that this compound can interact favorably with biological targets due to its optimized steric and electronic properties. These insights have guided researchers in designing more effective ligands with improved pharmacokinetic profiles. Additionally, the compound's ability to undergo various chemical transformations has made it a valuable tool for exploring structure-activity relationships (SARs), which are crucial for optimizing drug candidates.
The synthesis of Ethyl 3-hydroxy-6-methyl-4-(trifluoromethoxy)pyridine-2-acetate itself is a testament to the ingenuity of modern synthetic organic chemistry. While there are several approaches to its preparation, one particularly elegant method involves a multi-step sequence starting from commercially available precursors. The process typically begins with the formation of a pyridine core through condensation reactions, followed by selective functionalization at the desired positions using appropriate protecting groups and reagents. The introduction of the trifluoromethoxy group can be achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, depending on the synthetic strategy employed.
The versatility of Ethyl 3-hydroxy-6-methyl-4-(trifluoromethoxy)pyridine-2-acetate extends beyond its role as an intermediate in drug synthesis. It has also been explored as a building block for materials science applications, where its unique electronic properties make it suitable for developing advanced functional materials. For instance, researchers have investigated its potential use in organic electronics due to its ability to form stable radicals and participate in electron transfer processes. These findings open up new avenues for incorporating this compound into next-generation electronic devices.
In conclusion, Ethyl 3-hydroxy-6-methyl-4-(trifluoromethoxy)pyridine-2-acetate (CAS No. 1804816-01-0) is a multifaceted compound with significant implications in pharmaceutical chemistry and materials science. Its complex molecular architecture and diverse functional groups make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of scientific innovation in the coming years.
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